![molecular formula C42H46O22 B12385194 [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate” is a complex organic molecule with multiple hydroxyl groups, aromatic rings, and glycosidic linkages. This compound is likely to be a derivative of natural products, possibly flavonoids or other polyphenolic compounds, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction steps. Common reagents might include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts for specific transformations.
Industrial Production Methods
Industrial production of such compounds, if feasible, would likely involve biotechnological methods, such as microbial fermentation or plant cell cultures, to produce the core structure, followed by chemical modifications to introduce specific functional groups.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Aromatic substitution reactions could modify the phenolic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, glycosylated products, or substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, it might be studied for its potential antioxidant, anti-inflammatory, or antimicrobial properties, given the presence of multiple hydroxyl groups and aromatic rings.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic applications, such as anticancer, antiviral, or cardioprotective agents.
Industry
In industry, it could be used in the development of natural product-based pharmaceuticals, nutraceuticals, or as a functional ingredient in cosmetics.
作用機序
The mechanism of action would depend on the specific biological activity being studied. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple hydroxyl groups suggests potential for antioxidant activity, scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl groups and aromatic rings.
Kaempferol: Another flavonoid with a similar structure but different substitution pattern.
Epicatechin: A polyphenol found in green tea with antioxidant properties.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and glycosidic linkages, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
分子式 |
C42H46O22 |
|---|---|
分子量 |
902.8 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O22/c1-15-28(48)32(52)34(54)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-5-7-19(43)8-6-18)39(31(27)51)64-42-36(56)38(29(49)16(2)59-42)63-41-35(55)33(53)30(50)25(62-41)14-57-26(47)10-4-17-3-9-21(44)22(45)11-17/h3-13,15-16,25,28-30,32-36,38,40-46,48-50,52-56H,14H2,1-2H3/b10-4+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,38+,40-,41-,42-/m0/s1 |
InChIキー |
NOYWIWKAFOXLPQ-YXCGFLSXSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


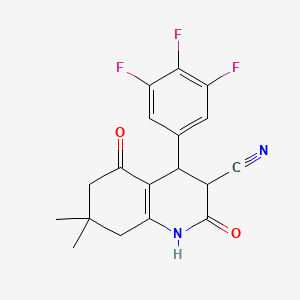
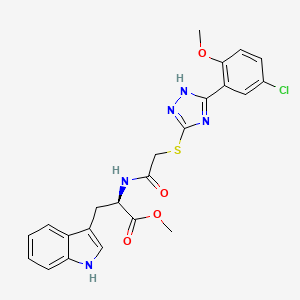
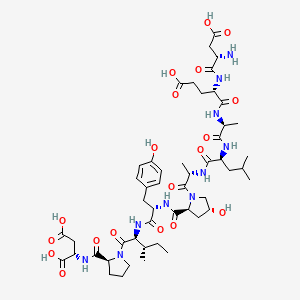

![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)

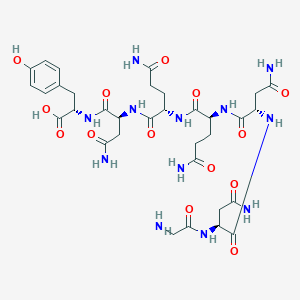
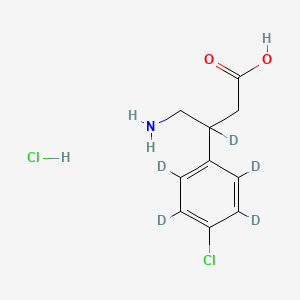
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)


![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
